2-(benzylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a nitrophenyl group, and a pyrimidoquinoline core
Preparation Methods
The synthesis of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One efficient method involves the one-pot three-component condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid using low transition temperature mixtures as solvents . This green protocol is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has shown promise in several scientific research applications:
Medicinal Chemistry: It has been evaluated for its antibacterial and antifungal properties. Studies have shown that it exhibits significant activity against various bacterial and fungal strains.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research:
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in bacterial and fungal cells, leading to the inhibition of their growth. The nitrophenyl group may play a crucial role in its antibacterial and antifungal activity by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-b]quinoline derivatives, such as:
- 5-(4-Nitrophenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 5-Phenyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the benzylsulfanyl group in 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C26H24N4O4S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-8,8-dimethyl-5-(4-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H24N4O4S/c1-26(2)12-18-21(19(31)13-26)20(16-8-10-17(11-9-16)30(33)34)22-23(27-18)28-25(29-24(22)32)35-14-15-6-4-3-5-7-15/h3-11,20H,12-14H2,1-2H3,(H2,27,28,29,32) |
InChI Key |
LFXLHFJLMZDXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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